molecular formula C21H22N6O3 B11135562 5-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide

5-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11135562
M. Wt: 406.4 g/mol
InChI Key: UOUAGMZMRJCOCV-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a triazolopyridine moiety, and a dimethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyrazole intermediate with a 3,4-dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Synthesis of the Triazolopyridine Moiety: The triazolopyridine structure is typically formed via a cyclization reaction involving a hydrazine derivative and a pyridine aldehyde.

    Final Coupling: The final step involves the coupling of the triazolopyridine intermediate with the pyrazole-dimethoxyphenyl compound, usually through an amide bond formation reaction using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridine moiety, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity patterns and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. The triazolopyridine moiety is known for its bioactivity, making this compound a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Studies have shown that derivatives of triazolopyridine exhibit significant biological activity against various disease targets .

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound can modulate enzyme activity by binding to active sites, thereby altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-A]quinoxalin-3-YL}propyl)-1H-pyrazole-3-carboxamide
  • 5-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-A]benzimidazol-3-YL}propyl)-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, 5-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide stands out due to its specific triazolopyridine moiety, which imparts unique biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N6O3/c1-29-17-9-8-14(12-18(17)30-2)15-13-16(24-23-15)21(28)22-10-5-7-20-26-25-19-6-3-4-11-27(19)20/h3-4,6,8-9,11-13H,5,7,10H2,1-2H3,(H,22,28)(H,23,24)

InChI Key

UOUAGMZMRJCOCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4)OC

Origin of Product

United States

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